molecular formula C9H12FNO B13050777 (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

Cat. No.: B13050777
M. Wt: 169.20 g/mol
InChI Key: WGTMOFGBEDUOSH-SECBINFHSA-N
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Description

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines in the presence of catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like chiral resolution to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, making it a valuable compound for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of a methyl group.

    2-[(5-fluoro-2-methylphenyl)amino]ethan-1-ol: Similar structure but with an amino group attached to the aromatic ring.

Uniqueness

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its fluorinated aromatic ring enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

WGTMOFGBEDUOSH-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CO)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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